(2E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a methoxyphenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and a nitrile, followed by amide formation.
Introduction of Substituents: The dichlorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE may have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including potential antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (E)-2-CYANO-N~1~-(2,6-DICHLOROPHENYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This could make it more or less effective in specific applications compared to its analogs.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-15-8-3-2-5-11(15)9-12(10-20)17(22)21-16-13(18)6-4-7-14(16)19/h2-9H,1H3,(H,21,22)/b12-9+ |
InChI Key |
JCMUHVGPZWIRDS-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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